![molecular formula C22H20N4O5S2 B2402247 2-((3-(4-エトキシフェニル)-4-オキソ-3,4,6,7-テトラヒドロチエノ[3,2-d]ピリミジン-2-イル)チオ)-N-(4-ニトロフェニル)アセトアミド CAS No. 686772-49-6](/img/structure/B2402247.png)

2-((3-(4-エトキシフェニル)-4-オキソ-3,4,6,7-テトラヒドロチエノ[3,2-d]ピリミジン-2-イル)チオ)-N-(4-ニトロフェニル)アセトアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

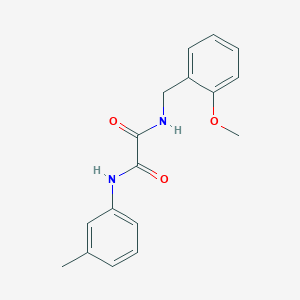

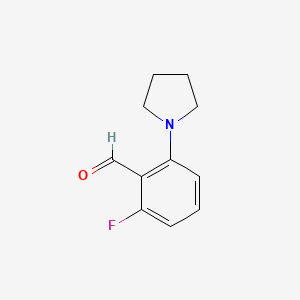

The compound “2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide” is a complex organic molecule. It is related to the class of compounds known as thieno[3,2-d]pyrimidin-4(3H)-ones . These compounds have been studied for their potential antimicrobial activity .

Synthesis Analysis

The synthesis of related compounds has been optimized by varying solvents, catalysts, and the use of microwave irradiation . The best conditions were found to be using DMF as a solvent, I2 (10 mol%) as a catalyst, and a 30-minute reaction time .

Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups present. These include an ethoxyphenyl group, a tetrahydrothieno[3,2-d]pyrimidin-2-yl group, and a nitrophenyl group .

科学的研究の応用

抗腫瘍剤

この化合物は、強力な抗腫瘍剤として合成および評価されています . SU-DHL-6、WSU-DLCL-2、およびK562細胞に対して著しい抗腫瘍活性を示しました . これは、リンパ腫細胞の形態に有意な影響を与え、SU-DHL-6細胞のアポトーシスを濃度依存的に誘導し、その遊走を阻害することができます .

EZH2阻害剤

この化合物は、EZH2阻害剤として合成された一連の置換チエノ[3,2-d]ピリミジン誘導体の1つです . EZH2は、ヒストンメチル化および遺伝子抑制に関与するヒストンリジンN-メチルトランスフェラーゼ酵素です。 EZH2阻害剤は、特定のタイプの癌の治療における可能性について調査されています .

抗増殖活性

この化合物は、SU-DHL-6、WSU-DLCL-2、K562、H358、およびH1703を含むさまざまな癌細胞株に対して抗増殖活性を示しました . これは、癌細胞の増殖を阻害することを目的とした治療における潜在的な用途を示唆しています .

低毒性

強力な抗腫瘍および抗増殖活性にもかかわらず、この化合物はHEK-293T細胞に対して低毒性を示しました . これは、潜在的な治療薬にとって重要な特徴であり、良好な安全性プロファイルを意味します .

抗菌活性

2-チオキソジヒドロピリド[2,3-d]ピリミジンなどの類似の化合物は、広域スペクトル抗菌活性を有することが明らかになっています . 完全には同じではありませんが、構造的な類似性から、あなたの化合物は抗菌剤としても可能性があることが示唆されます .

抗真菌活性

上記と同じ化合物は、妥当な抗真菌活性も示しました . これもまた、あなたの化合物が抗真菌療法に潜在的な用途を持つことを示唆しています .

作用機序

Target of Action

The primary target of this compound is the EZH2 enzyme . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene silencing. It plays a crucial role in various biological processes such as cell proliferation, stem cell differentiation, and early embryogenesis .

Mode of Action

This compound acts as an inhibitor of the EZH2 enzyme . By binding to the EZH2 enzyme, it prevents the enzyme from methylating histones, thereby disrupting gene silencing. This can lead to the reactivation of genes that were previously silenced, which can have various effects depending on the specific genes involved .

Biochemical Pathways

The inhibition of the EZH2 enzyme affects the histone methylation pathway . Histone methylation is a process that can modify the structure of the chromatin and influence gene expression. By inhibiting EZH2, this compound can alter the methylation status of histones, leading to changes in gene expression .

Pharmacokinetics

Similar compounds have been described as having good oral bioavailability

Result of Action

The result of this compound’s action is a significant antitumor activity . It has been shown to have a remarkable antitumor activity against SU-DHL-6, WSU-DLCL-2, and K562 cells . It can significantly affect lymphoma cell morphology, induce apoptosis of SU-DHL-6 cells in a concentration-dependent manner, and inhibit their migration .

特性

IUPAC Name |

2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O5S2/c1-2-31-17-9-7-15(8-10-17)25-21(28)20-18(11-12-32-20)24-22(25)33-13-19(27)23-14-3-5-16(6-4-14)26(29)30/h3-10H,2,11-13H2,1H3,(H,23,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWOIXOUWTYIOAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-dibenzyl-1H-benzo[d]imidazol-3-ium chloride](/img/structure/B2402166.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2402169.png)

![4-methyl-N-[(Z)-2-[4-(4-methylphenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline](/img/structure/B2402170.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2402172.png)

![7-ethoxy-2-phenyl-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2402175.png)

![N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2402177.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2402179.png)